molecular formula C17H19NO3S B2997003 (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1799263-34-5

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2997003
CAS No.: 1799263-34-5
M. Wt: 317.4
InChI Key: CNGYCSQXCFMAAJ-BQYQJAHWSA-N
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Description

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound belonging to the class of acrylamide derivatives. As a specialized research chemical, it is intended for laboratory investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or personal use. Acrylamide-based compounds are of significant interest in several scientific fields due to their diverse biological activities. Structurally similar compounds have been investigated for their potential to interact with key biological targets. For instance, novel acrylamide derivatives have been studied as modulators of neuronal receptors, such as the α7 nicotinic acetylcholine receptor, which is a target in neuropharmacological research . Other research avenues for acrylamide compounds include their development as potential chemotherapeutic agents. Some derivatives function by inhibiting critical cellular processes, such as tubulin polymerization, which can disrupt cell division and is a validated mechanism for anticancer drug development . Furthermore, the core α,β-unsaturated carbonyl structure of acrylamides is known to be a key pharmacophore, often enabling interaction with enzymatic active sites or other protein targets through covalent bond formation with nucleophilic cysteine residues . This molecular framework suggests potential for use in enzyme inhibition studies or as a tool compound in proteomics. Researchers may find this compound valuable for exploring these and other mechanisms in areas including medicinal chemistry, chemical biology, and drug discovery.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGYCSQXCFMAAJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1799263-34-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H19NO3SC_{17}H_{19}NO_3S with a molecular weight of 317.4 g/mol. Its structure includes a thiophene ring and methoxy groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₉NO₃S
Molecular Weight317.4 g/mol
CAS Number1799263-34-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

CompoundMIC (μg/mL)Target Organism
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

These values indicate that the compounds exhibit potent antibacterial effects, suggesting that this compound may share similar properties.

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, related derivatives have shown IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition . This suggests that this compound may also function through similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. The presence of electron-donating groups, such as methoxy groups in the para position, has been linked to increased activity against specific pathogens .

Case Studies

  • Synergistic Effects : A study investigated the synergistic relationships between acrylamide derivatives and conventional antibiotics like ciprofloxacin and ketoconazole. The combination therapy resulted in lower MICs for both drugs when used alongside certain derivatives, indicating enhanced efficacy .
  • Biofilm Inhibition : Another significant finding was the ability of these compounds to inhibit biofilm formation in pathogenic bacteria, which is critical in treating chronic infections. Compounds showed a superior percentage reduction in biofilm formation compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide and analogous compounds:

Compound Name / ID Key Structural Features Synthesis Method Biological Activity / Target Reference
This compound - Thiophen-3-yl acrylamide
- 2-Methoxy-2-(2-methoxyphenyl)ethyl amine substituent
Not explicitly detailed (PubChem entry suggests standard amide coupling) Unknown (structural analogs suggest anti-inflammatory or receptor-modulating potential)
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]Acrylamide - 4-Hydroxy-3-methoxyphenyl acrylamide
- 2-(4-Hydroxyphenyl)-2-methoxyethyl group
Isolated from Lycium barbarum (natural product) Anti-inflammatory (IC50: 17.00 µM in NO inhibition assay)
(S,E)-N-(2-(Dimethylamino)-3-(4-Hydroxyphenyl)Propyl)-3-(Thiophen-3-yl)Acrylamide (FH321) - Thiophen-3-yl acrylamide
- Dimethylamino and 4-hydroxyphenyl groups
PyBOP-mediated coupling of FH185 and (E)-3-(thiophen-3-yl)acrylic acid μ-Opioid receptor agonist (G protein-biased activity)
N-(2-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3i) - Thiophen-3-yl benzamide
- Piperazine-ethoxyethyl linker with 2-methoxyphenyl
Piperazine substitution followed by amide coupling Dopamine D3 receptor ligand (selectivity over D2 receptor)
(E)-3-(2-Methoxyphenyl)-N-(2-((1,2,3,4-Tetrahydroacridin-9-yl)Amino)Ethyl)Acrylamide - 2-Methoxyphenyl acrylamide
- Tetrahydroacridin moiety
Coupling of (E)-3-(2-methoxyphenyl)acrylic acid with tetrahydroacridin derivative Acetylcholinesterase inhibition (potential for Alzheimer’s disease)

Structural and Functional Insights

Backbone Variations :

  • Thiophene vs. Benzene Rings : The thiophen-3-yl group in the target compound and FH321 may enhance electron-rich interactions compared to benzene-based analogs (e.g., compound 3i). Thiophene’s sulfur atom also contributes to distinct solubility and metabolic stability .
  • Methoxy Substitutions : The dual methoxy groups in the target compound’s ethylamine side chain are unique. In contrast, compound 3i uses a single 2-methoxyphenyl group on a piperazine ring, which improves dopamine D3 receptor selectivity .

Synthetic Approaches :

  • Most acrylamides are synthesized via carbodiimide-mediated coupling (e.g., EDCI/PyBOP) between carboxylic acids and amines. For example, FH321 was prepared using PyBOP, a reagent favoring high yields in sterically hindered reactions . Natural analogs (e.g., compound 2 in ) are isolated via chromatographic methods from plant extracts .

Biological Activity: Anti-Inflammatory Effects: Compound 2 () and compound 4 () demonstrate significant NO inhibition, highlighting the role of methoxy and hydroxyl groups in anti-inflammatory activity. The target compound’s lack of hydroxyl groups may reduce this effect but improve metabolic stability. Receptor Targeting: FH321’s dimethylamino group enhances μ-opioid receptor binding, while compound 3i’s piperazine linker confers dopamine D3 selectivity. The target compound’s dual methoxy groups may favor interactions with serotonin or adrenergic receptors, though this requires validation .

Critical Analysis of Substituent Effects

  • Methoxy Positioning : 2-Methoxy substitution on the phenyl ring (as in the target compound and 3i) is associated with improved receptor affinity compared to para-substituted analogs (e.g., 4-methoxy in compound 3j) .
  • Hydrophobic vs. Polar Groups : The thiophene ring’s hydrophobicity may enhance blood-brain barrier penetration (e.g., in FH321), whereas hydroxyl groups in natural products () improve solubility but limit CNS bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves coupling α-bromoacrylic acid derivatives with amine intermediates under optimized conditions. For example, using EDCI as a coupling agent in DMF at 0–5°C, followed by stirring at room temperature. Purification via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether mixtures) ensures high purity . Critical parameters include solvent choice (e.g., methanol for Claisen-Schmidt condensations) and reaction time (24 hours for complete conversion in KOH-mediated reactions) .

Q. How is the structural identity of this acrylamide validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm), thiophene protons (δ ~7.0–7.5 ppm), and acrylamide backbone (δ ~6.3–6.8 ppm for trans-alkene protons) .
  • Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., [M+H]⁺) to confirm stoichiometry .
  • Elemental Analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What experimental precautions are critical for handling this compound in the lab?

  • Methodological Answer : Follow safety protocols for acrylamides:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this acrylamide?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional with 6-31G* basis set) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA can optimize geometry and compute vibrational frequencies to validate experimental IR data .

Q. What strategies optimize crystallographic refinement for this compound using SHELXL?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines anisotropic displacement parameters and hydrogen atom positions via riding models .
  • Twinning Analysis : For twinned crystals, employ TWIN/BASF commands to deconvolute overlapping reflections .
  • Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<0.5 e⁻/ų) .

Q. How to design in vitro assays to evaluate its antitumor activity?

  • Methodological Answer :

  • Cell Lines : Use K562 (leukemia) or MCF-7 (breast cancer) cell lines for MTT assays. Seed cells in 96-well plates (5,000 cells/well) .
  • Dose-Response : Test 0.1–100 µM concentrations for 48–72 hours. Include cisplatin as a positive control .
  • Data Interpretation : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with apoptosis markers (e.g., Annexin V/PI staining) .

Q. What computational approaches support structure-activity relationship (SAR) studies for acrylamide derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the acrylamide carbonyl and catalytic lysine residues .
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity .

Q. How to assess stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy (λ_max ~280 nm for acrylamides) .

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